molecular formula C11H8BrN3O B8010056 N-(5-Bromopyridin-3-yl)isonicotinamide

N-(5-Bromopyridin-3-yl)isonicotinamide

Cat. No.: B8010056
M. Wt: 278.10 g/mol
InChI Key: MVIBEIUSYUHLDX-UHFFFAOYSA-N
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Description

N-(5-Bromopyridin-3-yl)isonicotinamide is a brominated pyridine derivative with the molecular formula C₁₁H₈BrN₃O and a molecular weight of 278.11 g/mol . Its structure features a 5-bromopyridin-3-yl group linked via an amide bond to an isonicotinamide moiety. The bromine substituent at the 5-position of the pyridine ring enhances its reactivity, making it a valuable intermediate in synthetic organic chemistry.

Properties

IUPAC Name

N-(5-bromopyridin-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-5-10(7-14-6-9)15-11(16)8-1-3-13-4-2-8/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIBEIUSYUHLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NC2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromopyridin-3-yl)isonicotinamide typically involves the reaction of 5-bromopyridine-3-carboxylic acid with isonicotinamide. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromopyridin-3-yl)isonicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound.

Scientific Research Applications

N-(5-Bromopyridin-3-yl)isonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Bromopyridin-3-yl)isonicotinamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the isonicotinamide moiety can interact with molecular targets through hydrogen bonding, van der Waals forces, and other interactions, thereby modulating biological pathways .

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes critical parameters for N-(5-Bromopyridin-3-yl)isonicotinamide and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Notes Similarity Score Reference
This compound 1795391-48-8 C₁₁H₈BrN₃O 278.11 Bromine at 5-position; isonicotinamide (pyridine-4-carboxamide) linkage
N-(5-Bromopyridin-3-yl)nicotinamide 1795260-09-1 C₁₁H₈BrN₃O 278.11 Bromine at 5-position; nicotinamide (pyridine-3-carboxamide) linkage
5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide 852916-15-5 C₁₂H₁₁BrN₄O 307.15 Bromine at 5-position; methylene bridge between pyridine and nicotinamide 0.98
5-Bromo-N-isopropylnicotinamide 104290-45-1 C₉H₁₀BrN₃O 256.10 Bromine at 5-position; isopropyl substituent on amide nitrogen 0.95
5-Bromo-N,N-diethylnicotinamide 104290-44-0 C₁₀H₁₂BrN₃O 270.13 Bromine at 5-position; diethyl substituents on amide nitrogen 0.97

Analysis of Structural and Functional Variations

Positional Isomerism :

  • This compound differs from N-(5-Bromopyridin-3-yl)nicotinamide (CAS 1795260-09-1) in the position of the carboxamide group on the pyridine ring. The former has the amide at the 4-position (isonicotinamide), while the latter at the 3-position (nicotinamide). This subtle difference may influence hydrogen-bonding patterns and biological target interactions .

Substituent Effects: The methylenepyridine linker in 5-Bromo-N-(pyridin-3-ylmethyl)nicotinamide (CAS 852916-15-5) introduces greater conformational flexibility compared to the direct amide bond in the parent compound. This could enhance solubility but reduce binding affinity in rigid enzymatic pockets .

Bromine Placement :
All analogs retain bromine at the 5-position of the pyridine ring, a critical feature for halogen bonding interactions in drug-receptor complexes.

Physicochemical and Pharmacological Implications

  • Lipophilicity : Alkyl-substituted analogs (e.g., 5-Bromo-N-isopropylnicotinamide) exhibit higher logP values compared to the parent compound, favoring passive diffusion across biological membranes .
  • Hydrogen-Bonding Capacity : The isonicotinamide moiety in the parent compound provides a distinct hydrogen-bonding profile compared to nicotinamide derivatives, which may alter selectivity in kinase inhibition assays .

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